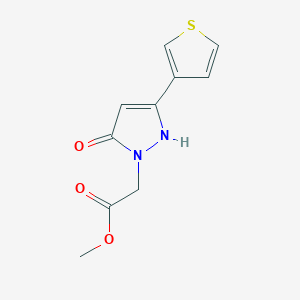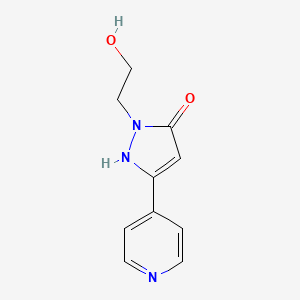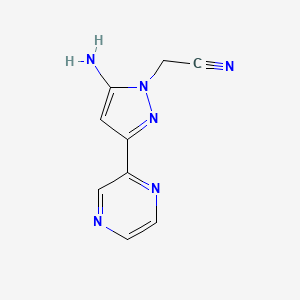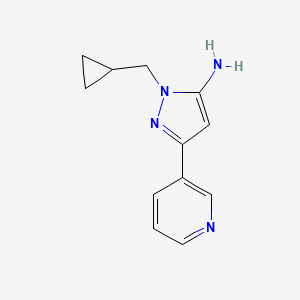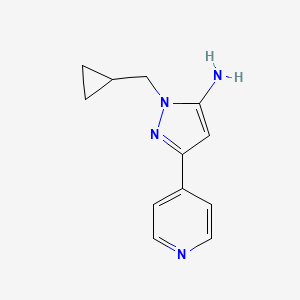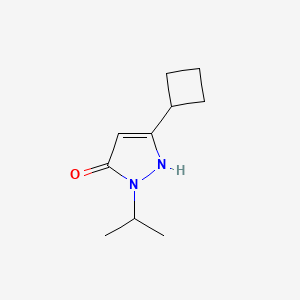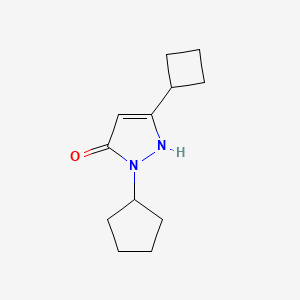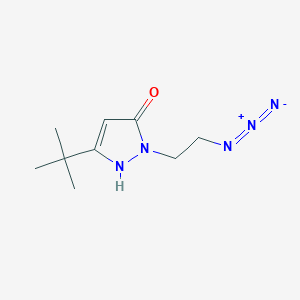
1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(tert-Butyl)-1H-pyrazol-5-ol, also known as azidopyrazol-5-ol (A-5-O), is a heterocyclic compound that belongs to the pyrazole family. It is a white, crystalline solid with a molecular weight of 220.19 g/mol and a melting point of 140-142°C. A-5-O is a synthetic compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
In medicinal chemistry, the tert-butyl group is known for its unique reactivity pattern, which can be exploited in drug design. The steric bulk of the tert-butyl group can influence the pharmacokinetic properties of a drug, such as its solubility and metabolic stability. The pyrazolone moiety is a common feature in many pharmaceuticals, and its modification through the azidoethyl group could lead to new therapeutic agents with enhanced activity or specificity .
Material Science and Polymer Chemistry
The compound’s structural features make it suitable for the synthesis of novel polymers. For instance, the azido group can participate in polymerization reactions to create new materials with potential applications in biomedicine and surface engineering. These polymers can have unique properties, such as solubility in organic solvents or altered morphologies, which can be valuable in various technological applications .
Molecular Imaging and Diagnostics
Azides are often used in the synthesis of imaging agents due to their reactivity in click reactions. This compound could be used to create contrast agents for medical imaging techniques like PET (Positron Emission Tomography) or MRI (Magnetic Resonance Imaging). By conjugating the azidoethyl group with imaging moieties, researchers can track the biodistribution and targeting efficiency of drugs or biomolecules in vivo .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its reactive groups allow for a variety of transformations, such as the synthesis of complex molecules through sequential reactions. The azidoethyl group, in particular, can be transformed into amines, amides, or other nitrogen-containing functional groups, expanding the compound’s utility in synthesis .
Nanotechnology and Surface Modification
The compound’s reactivity is beneficial for modifying the surfaces of nanoparticles or other nanomaterials. By attaching the compound to the surface, researchers can introduce functional groups that allow for further modification or targeting. This can be particularly useful in the development of drug delivery systems or diagnostic tools .
Agricultural Chemistry
While not directly related to the compound , the tert-butyl group’s reactivity has implications in agricultural chemistry. It can be used to modify pesticides or herbicides, potentially leading to compounds with improved efficacy or reduced environmental impact .
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-tert-butyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-9(2,3)7-6-8(15)14(12-7)5-4-11-13-10/h6,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRIOJJFANXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



